2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

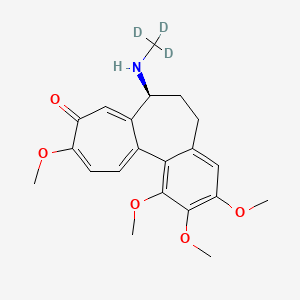

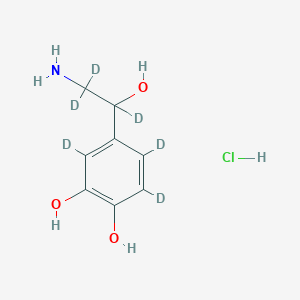

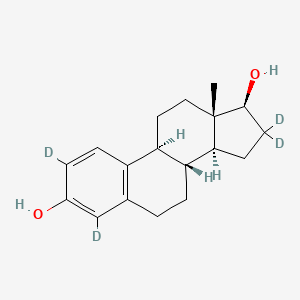

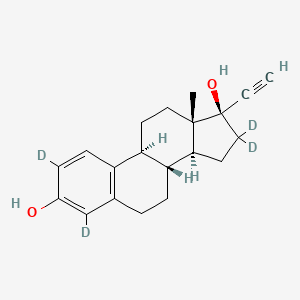

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid, also known as Valproic Acid, Di-n-propylacetic Acid, or 2-Propylvaleric Acid , is a compound with the molecular formula C8H12D4O2 . It has a molecular weight of 148.24 .

Molecular Structure Analysis

The molecular structure of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid consists of a carboxylic acid group attached to a propyl group . The compound has a molecular formula of C8H12D4O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid include a molecular weight of 148.24 and a CAS Number of 87745-17-3 . It is non-hazardous for transport .Applications De Recherche Scientifique

Medicinal Applications :

- Valproic acid (2-propyl pentanoic acid) is used for the treatment of epilepsy and bipolar disorder. It affects cell growth, differentiation, apoptosis, and immunogenicity of cancer cells, making it a potential anticancer drug (Kostrouchová, Kostrouch, & Kostrouchová, 2007).

- Valproic acid and its metabolites are key subjects in pharmacokinetics, helping to understand drug distribution and metabolism in various biological systems (Nau et al., 1981).

Chemical Synthesis and Analysis :

- The esterification of pentanoic acid with 1-propanol has been studied, showcasing its relevance in chemical reactions and potential applications in industrial processes (Sharma, Toor, & Wanchoo, 2015).

- Research on the synthesis of 2-propyl pentane nitrile, a key step in the synthesis of valproic acid, demonstrates the compound's importance in pharmaceutical production (Duée et al., 1995).

Biochemical Interactions and Effects :

- Valproic acid's impact on mitochondrial metabolism has been a subject of study, revealing its interactions within the beta-oxidation pathway and implications for hepatotoxicity (Li, Norwood, Mao, & Schulz, 1991).

- The compound's influence on embryonic folate metabolism during organogenesis suggests a potential mechanism for teratogenic effects, highlighting the importance of understanding its biochemical interactions (Wegner & Nau, 1992).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid, also known as Valproic Acid , is the Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Mode of Action

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid acts as an HDAC inhibitor . It inhibits the activity of HDAC1 and induces the degradation of HDAC2 . By inhibiting HDAC, the compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This affects gene expression and can lead to various downstream effects.

Biochemical Pathways

The inhibition of HDAC by 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid leads to changes in the transcription of various genes. One notable pathway affected is the Notch1 signaling pathway . The compound activates Notch1 signaling, which plays a crucial role in cell differentiation and development .

Result of Action

The activation of Notch1 signaling and changes in gene expression due to HDAC inhibition by 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid can have various molecular and cellular effects. For instance, it has been shown to inhibit the proliferation of small cell lung cancer cells .

Action Environment

The action, efficacy, and stability of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context. The compound is reported to be stable if stored under recommended conditions .

Propriétés

IUPAC Name |

3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJYAXOARWZEE-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)C(C(=O)O)C([2H])([2H])CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.